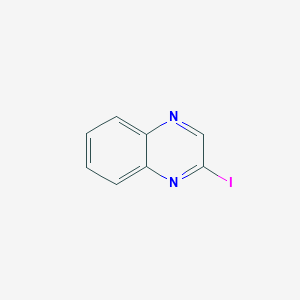

2-Iodoquinoxaline

Vue d'ensemble

Description

2-Iodoquinoxaline is a chemical compound with the molecular formula C8H5IN2 . It is used in various fields due to its unique properties .

Synthesis Analysis

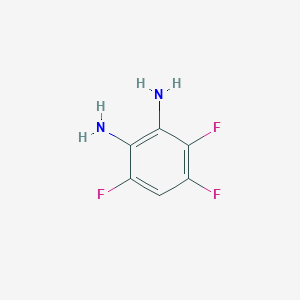

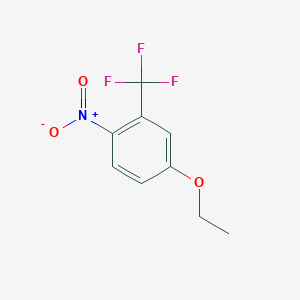

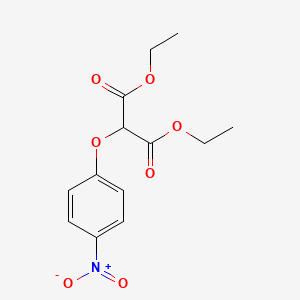

The synthesis of quinoxalines, including this compound, has been extensively studied. A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis

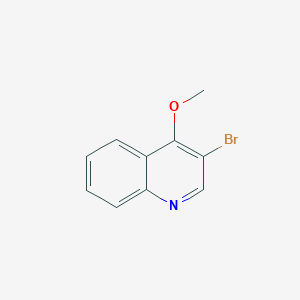

The molecular structure of this compound consists of a benzene ring fused to a pyrazine ring . The structure is further characterized by the presence of an iodine atom .Chemical Reactions Analysis

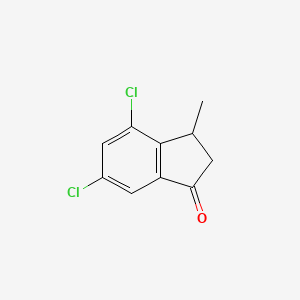

Quinoxalines, including this compound, are known to undergo various chemical reactions. For instance, they can react with boronic acids to form boronic esters . They can also undergo functionalization in positions 6 and 8 .Physical And Chemical Properties Analysis

This compound is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Applications De Recherche Scientifique

Radioiodinated Melanoma Imaging and Therapy

N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carbamide (ICF 01012), a derivative of 2-Iodoquinoxaline, has shown promise as a melanoma imaging agent and potential application in internal radionuclide therapy. An analytical protocol using high-performance liquid chromatography (HPLC) was developed for detecting ICF 01012 in biological samples, demonstrating good linearity, specificity, and accuracy, making it suitable for pharmacokinetic studies (Denoyer et al., 2008).

Neuroprotection in Cerebral Ischemia

2‐(1‐chloro‐4‐hydroxyisoquinoline‐3‐carboxamido) acetic acid (IOX3), a related compound, was found to be neuroprotective in mice subjected to transient focal cerebral ischemia. Administering IOX3 prior to middle cerebral artery occlusion improved neurological outcomes and reduced blood-brain barrier disruption and infarct volumes. This suggests a potential therapeutic role for similar compounds in cerebral ischemia (Chen et al., 2014).

Research on 2-Oxoglutarate Oxygenase Inhibitors

5-carboxy-8-hydroxyquinoline (IOX1), another related compound, has been studied for its inhibitory activities against a range of 2-oxoglutarate and iron-dependent oxygenases. These oxygenases are therapeutic targets for various diseases. IOX1 showed broad-spectrum activity and was active against both cytosolic and nuclear 2OG oxygenases. This highlights the potential of quinoxaline derivatives in the development of new therapeutic agents (Hopkinson et al., 2013).

Antiviral Research

Studies on compounds like chloroquine and hydroxychloroquine, which share structural similarities with quinoxaline derivatives, have been explored for their antiviral properties. This area of research gained attention during the COVID-19 pandemic. Insights from these studies could inform the development of this compound derivatives for antiviral applications (Touret & de Lamballerie, 2020).

Synthesis and Characterization

Research on synthesizing and characterizing various quinoxaline derivatives, including this compound, contributes to our understanding of their chemical properties and potential applications. For instance, studies on the synthesis of 2-hydroxyquinoxaline and its characterization via mass spectral analysis and NMR provide valuable data for further exploration in medicinal and pesticide applications (Zhang et al., 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Quinoxaline derivatives, such as 2-hydroxyquinoline, have been found to target the 2-oxo-1,2-dihydroquinoline 8-monooxygenase, an oxygenase component in pseudomonas putida .

Mode of Action

Similar compounds like iodoquinol, a quinoxaline derivative, are known to act against entamoeba histolytica, being active against both cyst and trophozoites localized in the intestine . The full mechanism of action is unknown .

Biochemical Pathways

For instance, they can cause DNA damage , which could potentially affect multiple biochemical pathways.

Pharmacokinetics

A related compound, radioiodinated n-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride salt, has been synthesized for melanin-targeted radionuclide imaging and therapy of melanoma . This suggests that 2-Iodoquinoxaline might also have interesting pharmacokinetic properties.

Result of Action

Quinoxaline derivatives are known to cause dna damage , which could lead to various cellular effects.

Analyse Biochimique

Biochemical Properties

Quinoxaline derivatives have been found to interact with many targets, receptors, or microorganisms

Cellular Effects

The cellular effects of 2-Iodoquinoxaline are also not well known. Quinoxaline derivatives have been found to have various pharmacological activities

Molecular Mechanism

Quinoxaline derivatives have been found to have various effects at the molecular level

Propriétés

IUPAC Name |

2-iodoquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOAJLXOFBNEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455140 | |

| Record name | 2-iodoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36856-92-5 | |

| Record name | 2-Iodoquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36856-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.